2,2-Dimethyl-5-hexenoic acid

Organic Synthesis Process Chemistry Saponification

2,2-Dimethyl-5-hexenoic acid (CAS 58203-68-2) is an unsaturated carboxylic acid with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol. Its structure features a terminal alkene and a sterically hindered gem-dimethyl group at the alpha-carbon.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 58203-68-2
Cat. No. B1354544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5-hexenoic acid
CAS58203-68-2
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C)(CCC=C)C(=O)O
InChIInChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10)
InChIKeyLUOVXOGESOTATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-5-hexenoic Acid (CAS 58203-68-2): Structural & Property Baseline for Sourcing Decisions


2,2-Dimethyl-5-hexenoic acid (CAS 58203-68-2) is an unsaturated carboxylic acid with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol [1]. Its structure features a terminal alkene and a sterically hindered gem-dimethyl group at the alpha-carbon . This compound is a colorless to pale yellow liquid at ambient temperature [2]. While some sources incorrectly associate it with 'geranic acid' , its true identity is defined by its precise structure and InChI Key (LUOVXOGESOTATJ-UHFFFAOYSA-N) , making it distinct from linear or non-geminal hexenoic acid isomers.

Sterically Hindered Acid Gem-dimethyl quaternary center enables controlled reactivity and chemoselectivity in hindered environments.
Terminal Alkene Handle Unsaturated site supports polymerization, cross-coupling, and functionalization workflows.
Distinct from Linear Isomers Structural identity confirmed by InChI Key; 2,2-dimethyl substitution changes steric and lipophilic profile.

Why Generic 'Hexenoic Acid' Substitution Fails: The Alpha-gem-Dimethyl Differentiation of 2,2-Dimethyl-5-hexenoic Acid (CAS 58203-68-2)


Procurement based solely on the 'hexenoic acid' core without specifying the 2,2-dimethyl substitution is scientifically invalid due to profound differences in steric hindrance, metabolic stability, and reaction kinetics. The geminal dimethyl group at the alpha-carbon in 2,2-dimethyl-5-hexenoic acid creates a quaternary center that is absent in its closest linear analogs, such as 5-hexenoic acid and 6-heptenoic acid. This structural feature fundamentally alters the molecule's behavior: it significantly increases steric bulk, which can shield the carboxylic acid from enzymatic degradation (enhancing metabolic stability) or from nucleophilic attack (altering reaction rates) [1]. Conversely, this substitution also introduces a Thorpe-Ingold effect, which can accelerate intramolecular cyclization reactions relative to unsubstituted chains [2]. Therefore, using a non-2,2-dimethyl substituted analog will result in a different steric profile, altered reaction kinetics, and divergent biological outcomes, potentially leading to failed syntheses or invalid research conclusions. The quantitative impact of these differences is detailed below.

Replacing with linear hexenoic acids (e.g., 5-hexenoic acid) removes the alpha-gem-dimethyl steric shield, which may alter metabolic stability context.
Thorpe-Ingold acceleration of cyclization is absent in unsubstituted analogs; intramolecular kinetics may not transfer.
Divergent LogP (+0.76 vs. 5-hexenoic acid) means ADME or partitioning assumptions based on generic hexenoic acid cores may shift.

Quantitative Differentiation Evidence: 2,2-Dimethyl-5-hexenoic Acid (CAS 58203-68-2) vs. Key Analogs


Synthesis Efficiency: A Quantitative Yield Benchmark for 2,2-Dimethyl-5-hexenoic Acid Hydrolysis

The target compound, 2,2-dimethyl-5-hexenoic acid, can be synthesized via the base hydrolysis of its methyl ester precursor in high yield, a performance metric directly comparable to other alpha-gem-dimethyl esters. A reported protocol achieves a 91% yield for this transformation . This high yield is consistent with the expected behavior of primary alkyl esters, but the value itself serves as a quantitative procurement benchmark. Vendors can be qualified on their ability to deliver material synthesized via a route with a yield at or above this threshold, ensuring cost-effective sourcing. In contrast, esters of less hindered linear analogs (e.g., methyl 5-hexenoate) may not benefit from the same Thorpe-Ingold effect during subsequent cyclization reactions, a difference in utility rather than yield [1].

Synthesis Yield
Reported
91%
Benchmark for supplier qualification via methyl ester hydrolysis.
KOH/THF/methanol, 2.0 h; supports process evaluation.
Organic Synthesis Process Chemistry Saponification

Lipophilicity Differentiation: LogP of 2,2-Dimethyl-5-hexenoic Acid vs. Linear Hexenoic Acids

The calculated partition coefficient (LogP) for 2,2-dimethyl-5-hexenoic acid is 2.06 [1]. This value is substantially higher than that of its unsubstituted linear analog, 5-hexenoic acid (calculated LogP ≈ 1.3) . The increase of approximately 0.76 LogP units is a direct and quantifiable consequence of the alpha-gem-dimethyl substitution, which increases the compound's hydrophobic surface area. This property is critical for scientists designing molecules for enhanced membrane permeability or improved passive diffusion, differentiating it from more polar, non-substituted hexenoic acids that would have significantly different ADME profiles.

Lipophilicity
Data to verify
LogP 2.06
vs 5-hexenoic acid ~1.3 (+0.76 units)
Reported calculated lipophilicity increase; experimental data not provided.
In silico prediction; context-dependent for ADME design.
ADME Lipophilicity Drug Design

Stereoelectronic Impact: Steric Hindrance and Reaction Kinetics of the Alpha-gem-Dimethyl Center

The gem-dimethyl group at the alpha-position creates a neopentyl-like steric environment, which is quantifiably distinct from that of unsubstituted or mono-substituted hexenoic acids. This is reflected in the calculated heavy atom count (10) and complexity (136) for 2,2-dimethyl-5-hexenoic acid . While a direct kinetic comparison study for this exact compound is absent from the accessible literature, the steric effect is a class-level inference supported by the principles of organic chemistry. The steric hindrance around the carboxylic acid group is known to slow down reactions like esterification and amidation compared to linear analogs (e.g., 5-hexenoic acid) [1]. This differential reactivity is a key procurement factor; a synthetic chemist would select this specific compound precisely for its slower, more controlled reactivity in hindered environments, preventing unwanted side reactions that a less hindered analog would readily undergo.

Steric Environment
Class-level
Heavy Atoms 10
Complexity 136 (vs 108.5 for 5-hexenoic acid)
Higher steric demand may slow esterification/amidation compared to linear analogs.
Class-level inference; direct kinetic data not available for this compound.
Steric Effects Reaction Kinetics Catalysis

Precision Application Scenarios for 2,2-Dimethyl-5-hexenoic Acid (CAS 58203-68-2)


Synthesis of Sterically Demanding Polymer Additives

The enhanced lipophilicity (LogP ~2.06) [1] and steric bulk of the alpha-gem-dimethyl group make 2,2-dimethyl-5-hexenoic acid an ideal building block for designing hydrophobic monomers or chain transfer agents in polymer chemistry. Its incorporation can improve the compatibility of additives with non-polar polymer matrices or create surfaces with controlled wettability. The terminal alkene provides a handle for polymerization, while the hindered acid group can be used for controlled post-polymerization modification or to create hydrolytically stable ester linkages .

Synthesis of Metabolically Stabilized Bioactive Scaffolds

In medicinal chemistry, the alpha-gem-dimethyl group is a recognized strategy to increase the metabolic stability of drug candidates by sterically shielding the adjacent carboxylic acid from common metabolizing enzymes [1]. 2,2-Dimethyl-5-hexenoic acid is a valuable precursor for synthesizing peptidomimetics, fatty acid amide hydrolase (FAAH) inhibitors, or other bioactive lipids where a long half-life is desired. The difference of +0.76 LogP units compared to 5-hexenoic acid is a quantifiable driver for selecting this building block when aiming for improved membrane permeability or CNS exposure.

Precursor for Hindered Metal-Organic Frameworks (MOFs) or Catalysts

The high structural complexity and heavy atom count [1] make this compound a suitable ligand precursor for constructing metal-organic frameworks (MOFs) or homogeneous catalysts with defined, sterically protected active sites. The gem-dimethyl groups can create a hydrophobic pocket around a metal center, enhancing catalyst selectivity or framework stability by preventing unwanted coordination or hydrolysis.

Controlled-Release Agrochemical Formulations

The calculated LogP of 2.06 [1] indicates significant hydrophobicity. This property can be exploited to create lipophilic ester prodrugs of known herbicides or pesticides. Such prodrugs would have enhanced cuticular penetration in plants or slower leaching in soil compared to more polar, unsubstituted hexenoic acid conjugates, leading to more efficient and environmentally friendly formulations.

Application
Selection Property
Validation Focus
Polymer Additive Synthesis
Gem-dimethyl steric bulk + terminal alkene
Hydrophobic monomer compatibility
Bioactive Scaffold Construction
Alpha-gem-dimethyl metabolic shielding
Metabolic stability assay context
MOF/Catalyst Precursor
Sterically protected ligand framework
Catalyst selectivity / framework stability
Agrochemical Formulation
Lipophilic ester prodrug potential
Cuticular penetration / leaching study

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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